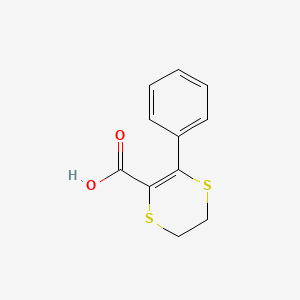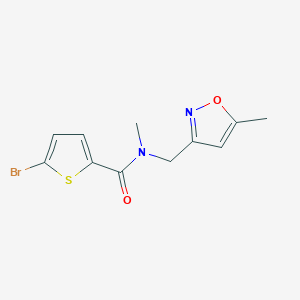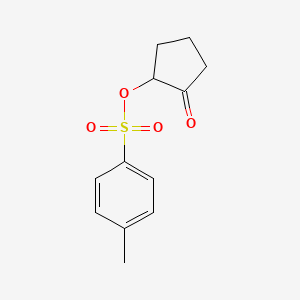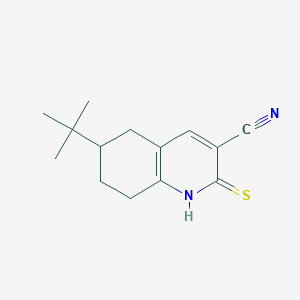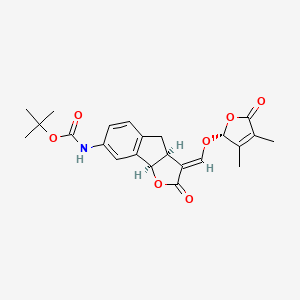
Autophagy-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Autophagy-IN-1 is a small molecule inhibitor that specifically targets the autophagy pathway. Autophagy is a cellular process that degrades and recycles cellular components, maintaining cellular homeostasis. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Autophagy-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using chromatographic techniques to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow chemistry techniques to enhance yield and purity .
化学反应分析
Types of Reactions
Autophagy-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound .
科学研究应用
Autophagy-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the autophagy pathway and its regulation.
Biology: Helps in understanding the role of autophagy in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic effects in cancer, neurodegenerative diseases, and infectious diseases.
Industry: Used in drug discovery and development to identify new therapeutic targets and compounds.
作用机制
Autophagy-IN-1 exerts its effects by inhibiting key proteins involved in the autophagy pathway. It specifically targets the autophagy-related protein 5 (ATG5) and disrupts the formation of autophagosomes, which are essential for the degradation and recycling of cellular components. This inhibition leads to the accumulation of damaged organelles and proteins, ultimately affecting cellular homeostasis .
相似化合物的比较
Similar Compounds
3-Methyladenine: Another autophagy inhibitor that targets the class III phosphatidylinositol 3-kinase (PI3K) complex.
Chloroquine: Inhibits autophagy by preventing the fusion of autophagosomes with lysosomes.
Bafilomycin A1: Inhibits the vacuolar-type H±ATPase, disrupting autophagosome-lysosome fusion.
Uniqueness of Autophagy-IN-1
This compound is unique due to its specific targeting of ATG5, which is a critical protein in the autophagy pathway. This specificity allows for more precise modulation of autophagy compared to other inhibitors that target broader aspects of the pathway .
属性
分子式 |
C23H25NO7 |
|---|---|
分子量 |
427.4 g/mol |
IUPAC 名称 |
tert-butyl N-[(3E,3aS,8bR)-3-[[(2R)-3,4-dimethyl-5-oxo-2H-furan-2-yl]oxymethylidene]-2-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-7-yl]carbamate |
InChI |
InChI=1S/C23H25NO7/c1-11-12(2)21(30-19(11)25)28-10-17-16-8-13-6-7-14(24-22(27)31-23(3,4)5)9-15(13)18(16)29-20(17)26/h6-7,9-10,16,18,21H,8H2,1-5H3,(H,24,27)/b17-10+/t16-,18-,21+/m0/s1 |
InChI 键 |
RGNNYAWPIKPOLQ-PVBZKGQNSA-N |
手性 SMILES |
CC1=C(C(=O)O[C@H]1O/C=C/2\[C@@H]3CC4=C([C@@H]3OC2=O)C=C(C=C4)NC(=O)OC(C)(C)C)C |
规范 SMILES |
CC1=C(C(=O)OC1OC=C2C3CC4=C(C3OC2=O)C=C(C=C4)NC(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


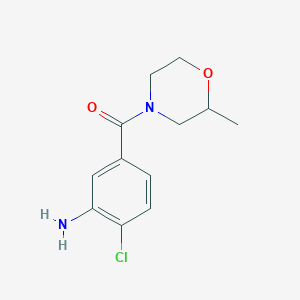
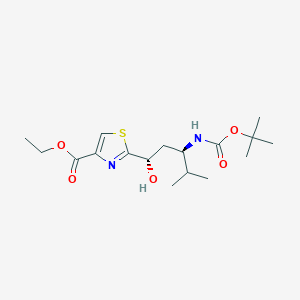
![1-Spiro[3.3]heptan-2-ylethanol](/img/structure/B14890590.png)
![6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890594.png)
![Sodium (2S,5R)-7-oxo-6-(sulfonatooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14890597.png)
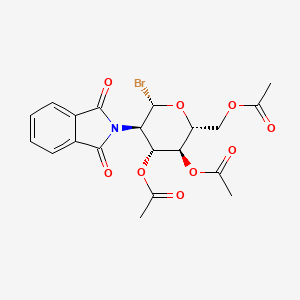
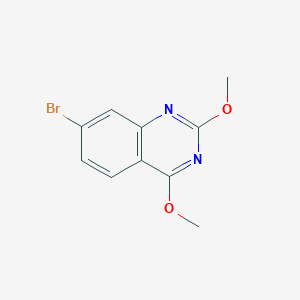
![2-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890611.png)
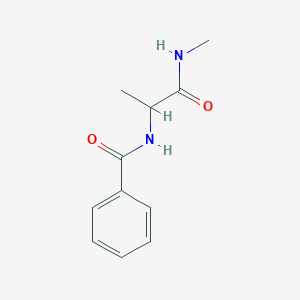
![8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B14890622.png)
